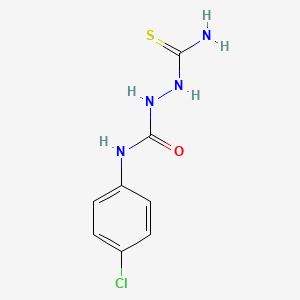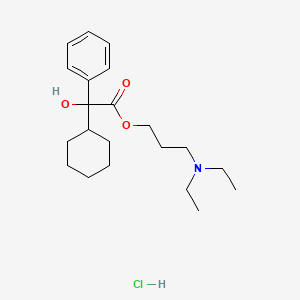![molecular formula C21H24N2O2 B4883826 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as EPB or Compound 21, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of the angiotensin II type 2 receptor (AT2R), which is a member of the renin-angiotensin system (RAS). EPB has shown promise in various areas of research, including cardiovascular disease, cancer, and neurological disorders.
作用機序
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide selectively activates the AT2R, which is a G protein-coupled receptor that is involved in various physiological processes, including blood pressure regulation, cell proliferation, and apoptosis. The activation of the AT2R by 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide leads to the activation of various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in different cell types and animal models. These effects include the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation and fibrosis, and the improvement of cardiovascular function. 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, including the reduction of oxidative stress and inflammation.
実験室実験の利点と制限
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its high selectivity for the AT2R, its ability to activate various intracellular signaling pathways, and its beneficial effects on various physiological processes. However, 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide also has limitations, including its relatively low potency compared to other AT2R agonists and its potential off-target effects on other receptors.
将来の方向性
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has shown promise in various areas of research, and there are several future directions that could be explored. These include the development of more potent and selective AT2R agonists, the investigation of the therapeutic potential of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in different disease models, and the identification of novel intracellular targets of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. Additionally, the potential off-target effects of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide on other receptors should be further investigated to fully understand its biological effects.
合成法
The synthesis of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-(1-piperidinylcarbonyl)aniline with 4-bromoacetophenone, followed by the reaction of the resulting intermediate with ethylamine. The final product is obtained through crystallization and purification. The synthesis of 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been optimized and improved over the years, resulting in higher yields and purity.
科学的研究の応用
4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects in various cell types. 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and stroke. Additionally, 4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have beneficial effects on cardiovascular function, including blood pressure regulation and cardiac hypertrophy.
特性
IUPAC Name |
4-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-16-6-8-17(9-7-16)20(24)22-19-12-10-18(11-13-19)21(25)23-14-4-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKNZVCVNPWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)


![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)
![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)

![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)
![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)